1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFN3 and its molecular weight is 255.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
- Pyrazole compounds have been synthesized and their structures characterized to explore their crystalline forms and molecular configurations. For instance, research on N-substituted pyrazolines demonstrates the versatility of pyrazole derivatives in forming stable crystal structures, potentially useful for material science and molecular engineering (Loh et al., 2013).
Antimicrobial Applications
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as antibacterial and antifungal agents. This suggests potential pharmaceutical applications for pyrazole compounds in combating various microbial infections (Ragavan et al., 2010).
Organic Synthesis and Medicinal Chemistry
- Pyrazole derivatives have been utilized in the synthesis of complex organic molecules, indicating their utility as intermediates in the development of new chemical entities for drug discovery and development. This highlights the importance of such compounds in medicinal chemistry for creating new therapeutic agents (Sosnovskikh et al., 2005).
Material Science Applications
- Research into the modification of polymeric materials with amine compounds, including pyrazole derivatives, shows potential applications in creating functional materials with enhanced properties, such as increased thermal stability and antimicrobial activity. This could have implications in various industries, including healthcare, packaging, and textiles (Aly & El-Mohdy, 2015).
Fluorescence and Organic Electronics
- Pyrazole derivatives exhibit fluorescence properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. This research avenue suggests potential uses in the development of new materials for electronic displays and lighting technologies (Szlachcic et al., 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-propylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10;/h4-8H,2-3,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYXOCEUFDJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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